2,2-Difluoroethyl acetate

Catalog No.
S705524
CAS No.
1550-44-3
M.F
C4H6F2O2
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethyl acetate

CAS Number

1550-44-3

Product Name

2,2-Difluoroethyl acetate

IUPAC Name

2,2-difluoroethyl acetate

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3

InChI Key

PFJLHSIZFYNAHH-UHFFFAOYSA-N

SMILES

CC(=O)OCC(F)F

Canonical SMILES

CC(=O)OCC(F)F

The exact mass of the compound 2,2-Difluoroethyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Difluoroethyl acetate (DFEA, CAS 1550-44-3) is a highly specialized fluorinated carboxylic acid ester increasingly procured as a primary solvent or co-solvent for advanced lithium-ion and lithium-metal battery electrolytes. Characterized by a low freezing point (-72°C), low viscosity, and a precisely balanced molecular structure featuring a –CHF2 group, DFEA offers a critical combination of high anodic stability (up to 5.5 V) and reduced flammability compared to conventional organic carbonates. Its primary industrial value lies in its ability to facilitate rapid lithium-ion desolvation kinetics while simultaneously participating in the formation of robust, fluorine-rich solid electrolyte interphases (SEI), making it a foundational material for high-voltage, fast-charging, and low-temperature energy storage systems[1].

Substituting DFEA with generic non-fluorinated esters like ethyl acetate (EA) or conventional carbonates (e.g., ethylene carbonate, EC) results in catastrophic failure under high-voltage or extreme-temperature conditions. EA is highly flammable and oxidizes rapidly above 4.3 V, while EC suffers from a high melting point that severely restricts sub-zero operation and fast-charging kinetics due to sluggish desolvation. Conversely, substituting DFEA with its more highly fluorinated analog, 2,2,2-trifluoroethyl acetate (TFEA), introduces excessive electron-withdrawing effects; the –CF3 group in TFEA binds too weakly with lithium ions, paradoxically increasing the kinetic barrier for desolvation and lowering overall ionic conductivity. DFEA occupies a strict stoichiometric balance—its –CHF2 group provides sufficient oxidative stability and flame retardancy without over-compromising the Li+ solvation energy, ensuring high ionic mobility that neither generic esters nor heavier fluorinated analogs can replicate[1].

Extended Anodic Stability Window for High-Voltage Cathodes

DFEA demonstrates exceptional resistance to oxidative decomposition at high potentials, a critical requirement for next-generation mid-to-high nickel cathodes. Electrochemical evaluations reveal that DFEA-based electrolytes maintain stability at voltages up to 5.2–5.5 V (vs. Li/Li+). In direct contrast, conventional carbonate blends (such as EC/DMC) and non-fluorinated ethyl acetate typically experience severe oxidative degradation below 4.5 V, leading to gas generation and rapid capacity fade[1].

Evidence DimensionAnodic stability limit (V vs. Li/Li+)
Target Compound DataDFEA-based electrolyte (stable up to 5.2–5.5 V)
Comparator Or BaselineConventional EC/DMC or EA (< 4.5 V)
Quantified Difference>0.7 V extension in oxidative stability window
ConditionsLinear sweep voltammetry (LSV) using Pt working electrode

Procuring DFEA enables battery manufacturers to safely increase the cut-off voltage of mid-Ni and high-Ni cells to 5.5 V, directly translating to higher pack-level energy densities without catastrophic solvent oxidation.

Balanced Solvation Energy and Higher Ionic Conductivity

While fluorination generally improves stability, over-fluorination degrades ion transport. Comparative density functional theory (DFT) and experimental studies show that DFEA (containing a –CHF2 group) exhibits a higher, more balanced Li+ binding energy than its heavily fluorinated counterpart, TFEA (–CF3 group). This balanced interaction in DFEA lowers the kinetic barrier for anion desolvation, directly resulting in higher ionic conductivity and extended cycling performance compared to TFEA-based systems[1].

Evidence DimensionLi+ ionic conductivity and desolvation efficiency
Target Compound DataDFEA (balanced Li+ binding energy, higher conductivity)
Comparator Or BaselineTFEA (excessively weak Li+ binding, lower conductivity)
Quantified DifferenceMeasurable increase in ionic conductivity due to reduced anion-solvent interaction barriers
Conditions1M Li salt formulations at standard temperature

Buyers must select DFEA over TFEA to prevent the severe ionic conductivity drop-offs associated with over-fluorinated solvents, ensuring the electrolyte remains viable for high-power discharge applications.

Extreme Fast Charging (XFC) and Low-Temperature Capacity Retention

DFEA resolves the severe kinetic limitations of standard ethylene carbonate (EC)-based electrolytes during extreme fast charging and sub-zero operation. In NCM622||Li half-cell testing, DFEA-formulated electrolytes delivered a high reversible specific capacity of ~99 mAh g-1 at a demanding 4C rate. Furthermore, at -20°C, the DFEA system maintained a highly reversible capacity of ~50 mAh g-1 after 100 cycles at 0.1C, conditions under which standard EC-based electrolytes typically fail due to massive interfacial resistance and irreversible lithium plating[1].

Evidence DimensionReversible specific capacity at 4C and -20°C
Target Compound DataDFEA-based electrolyte (~99 mAh g-1 at 4C; ~50 mAh g-1 at -20°C)
Comparator Or BaselineStandard EC-based electrolyte (near-zero capacity / severe Li plating)
Quantified DifferenceEnabling of 4C fast charging and stable -20°C cycling without catastrophic failure
ConditionsNCM622||Li half-cells, 4C fast charge, and -20°C low-temperature cycling

This data justifies the procurement of DFEA for electric vehicle (EV) battery formulations requiring strict cold-weather reliability and extreme fast-charging (XFC) capabilities where standard carbonates fail.

LUMO Energy Reduction for Robust SEI/CEI Formation

The introduction of the difluoro group in DFEA significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to non-fluorinated ethyl acetate. This lower LUMO energy dictates that DFEA reduces preferentially on the anode surface, promoting the formation of a robust, inorganic-rich (LiF) gradient-architecture solid electrolyte interphase (SEI). This chemically stable SEI suppresses continuous electrolyte consumption and solvent co-intercalation, drastically improving the cycle life and safety (flame retardancy) of SiOx/graphite anodes compared to baseline ester solvents[1].

Evidence DimensionLUMO energy and SEI composition
Target Compound DataDFEA (low LUMO, LiF-rich inorganic SEI)
Comparator Or BaselineEthyl acetate (higher LUMO, weak organic SEI)
Quantified DifferencePreferential reduction leading to a highly passivating, fluorine-rich protective layer
ConditionsSiOx/graphite anode interface in mid-Ni LIBs

DFEA is an essential material selection for manufacturers seeking to stabilize silicon-based anodes, as its specific reduction chemistry prevents the rapid degradation and swelling seen with standard baseline esters.

High-Voltage Mid-to-High Nickel LIBs

Directly leveraging DFEA's 5.5 V anodic stability to formulate electrolytes for NCM811 and NCM622 cells, preventing the oxidative gassing and capacity fade typical of standard carbonates [1.3][1].

Cold-Climate and Aerospace Energy Storage

Utilizing DFEA's low freezing point (-72°C) and optimized desolvation kinetics to maintain high ionic conductivity and prevent lithium plating in batteries operating at or below -20°C[2].

Extreme Fast Charging (XFC) EV Batteries

Applying DFEA in fast-charging formulations where its specific Li+ binding energy prevents the kinetic bottlenecks and thermal runaway risks associated with standard EC-based systems at 4C+ charge rates[3].

Silicon-Anode Lithium-Ion Cells

Procuring DFEA as a functional solvent to lower the LUMO energy of the electrolyte bulk, driving the formation of a flexible, LiF-rich SEI that accommodates the massive volume expansion of SiOx/graphite anodes[1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H335 (91.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (91.18%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1550-44-3

Wikipedia

2,2-Difluoroethylacetate

Dates

Last modified: 08-15-2023

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